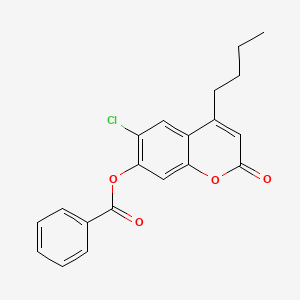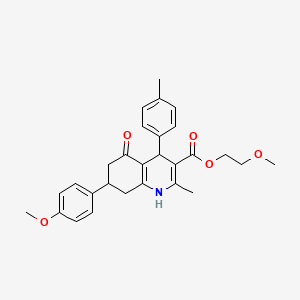![molecular formula C18H20N2O4S B5110802 4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5110802.png)
4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine is a chemical compound that has been studied extensively for its potential use in scientific research. It is a member of the piperidine family of compounds, which are known for their diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of acetylcholinesterase, as well as the activity of several protein kinases that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine are varied and complex. It has been shown to have activity against several types of cancer cells, as well as to inhibit the activity of acetylcholinesterase in the brain. It has also been shown to have anti-inflammatory properties, and to inhibit the production of reactive oxygen species in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine for lab experiments is its diverse range of biological activities. It has been shown to have activity against several types of cancer cells, as well as to inhibit the activity of acetylcholinesterase in the brain. However, one of the limitations of this compound is its relatively low yield in synthesis, which can make it difficult to obtain in large quantities for research purposes.
Direcciones Futuras
There are many potential future directions for research on 4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase in the brain. Another area of interest is its potential use as an anti-cancer agent, as it has been shown to have activity against several types of cancer cells. Additionally, further research could be done to elucidate the mechanism of action of this compound, and to explore its potential use in other scientific research applications.
Métodos De Síntesis
The synthesis of 4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine involves the reaction of 3-nitrobenzenesulfonyl chloride with benzylpiperidine in the presence of a base. The resulting compound is then purified through a series of steps, including recrystallization and column chromatography. The yield of this synthesis method is typically in the range of 50-70%.
Aplicaciones Científicas De Investigación
4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine has been studied for its potential use in a variety of scientific research applications. It has been shown to have activity against several types of cancer cells, including breast, lung, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Propiedades
IUPAC Name |
4-benzyl-1-(3-nitrophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-20(22)17-7-4-8-18(14-17)25(23,24)19-11-9-16(10-12-19)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNODJKGWVRBTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5110720.png)
![1-(2-fluorophenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5110735.png)
![N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5110742.png)

![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5110761.png)
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5110762.png)

![N-ethyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5110774.png)
![6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5110783.png)
![4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5110791.png)
![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5110798.png)
![4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5110810.png)
![6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5110824.png)
